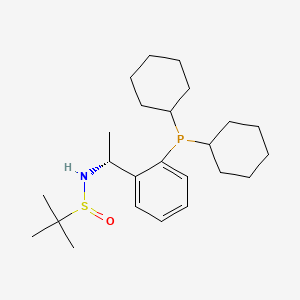
(R)-N-((R)-1-(2-(Dicyclohexylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-(®-1-(2-(Dicyclohexylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide is a chiral phosphine ligand used in asymmetric synthesis. This compound is known for its ability to facilitate enantioselective reactions, making it valuable in the production of pharmaceuticals and fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-1-(2-(Dicyclohexylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide typically involves the following steps:
Formation of the phosphine ligand: The dicyclohexylphosphanyl group is introduced to the phenyl ring through a palladium-catalyzed coupling reaction.
Introduction of the chiral center: The chiral center is introduced via asymmetric hydrogenation or other enantioselective methods.
Sulfinamide formation: The final step involves the reaction of the intermediate with a sulfinylating agent under controlled conditions to form the sulfinamide group.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
®-N-(®-1-(2-(Dicyclohexylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The sulfinamide group can be reduced to the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
®-N-(®-1-(2-(Dicyclohexylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide is widely used in scientific research due to its role as a chiral ligand in asymmetric synthesis. Its applications include:
Chemistry: Used in the synthesis of enantiomerically pure compounds.
Biology: Facilitates the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Plays a role in the development of chiral drugs and pharmaceuticals.
Industry: Used in the production of fine chemicals and agrochemicals.
Wirkmechanismus
The mechanism by which ®-N-(®-1-(2-(Dicyclohexylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide exerts its effects involves coordination to a metal center, forming a chiral environment that promotes enantioselective reactions. The molecular targets include transition metal catalysts, and the pathways involved are typically those of catalytic cycles in asymmetric synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-N-((S)-1-(2-(Dicyclohexylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide: The enantiomer of the compound .
®-N-(®-1-(2-(Diphenylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide: A similar compound with diphenylphosphanyl instead of dicyclohexylphosphanyl.
Uniqueness
®-N-(®-1-(2-(Dicyclohexylphosphanyl)phenyl)ethyl)-2-methylpropane-2-sulfinamide is unique due to its high enantioselectivity and stability under various reaction conditions. Its dicyclohexylphosphanyl group provides steric hindrance that enhances selectivity in catalytic processes .
Eigenschaften
Molekularformel |
C24H40NOPS |
|---|---|
Molekulargewicht |
421.6 g/mol |
IUPAC-Name |
N-[(1R)-1-(2-dicyclohexylphosphanylphenyl)ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C24H40NOPS/c1-19(25-28(26)24(2,3)4)22-17-11-12-18-23(22)27(20-13-7-5-8-14-20)21-15-9-6-10-16-21/h11-12,17-21,25H,5-10,13-16H2,1-4H3/t19-,28?/m1/s1 |
InChI-Schlüssel |
XYSPJOWKDNSCGF-OJQMSQGESA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)NS(=O)C(C)(C)C |
Kanonische SMILES |
CC(C1=CC=CC=C1P(C2CCCCC2)C3CCCCC3)NS(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


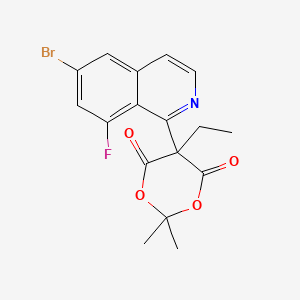
![8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B13648025.png)
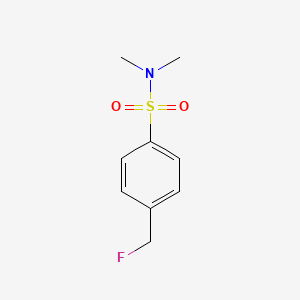
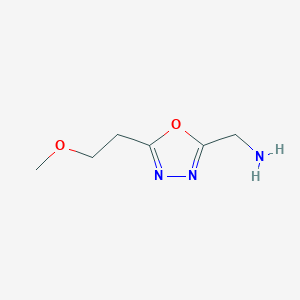
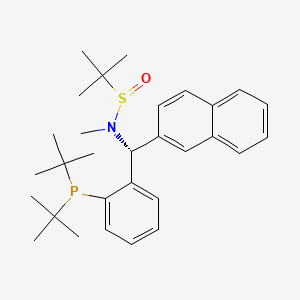
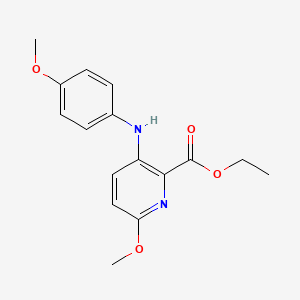
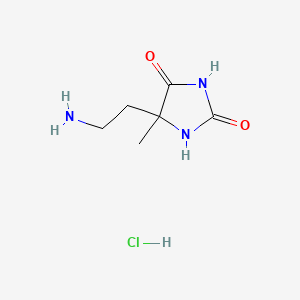
![1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13648044.png)
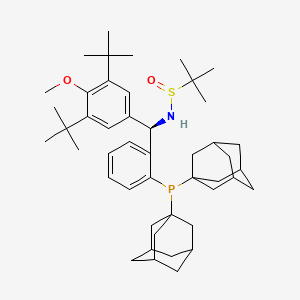

![(1R,1''R)-2',2'''-[1,2-Ethanediylbis(oxy-2,1-ethanediyloxy)]bis[3,3'-diiodo[1,1'-binaphthalen]-2-ol]](/img/structure/B13648060.png)
![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13648068.png)
![tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13648072.png)
![[2,3-Dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate](/img/structure/B13648078.png)
